(S)-2-Amino-N-ethyl-N-(2-fluoro-benzyl)-propionamide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-ethyl-N-[(2-fluorophenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c1-3-15(12(16)9(2)14)8-10-6-4-5-7-11(10)13/h4-7,9H,3,8,14H2,1-2H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFSDVWUJLFUPJ-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1F)C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1F)C(=O)[C@H](C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of the Amine Group
The primary amine in (S)-2-aminopropionic acid is protected to avoid interference during subsequent reactions. A typical protocol involves:
Amide Bond Formation
The protected amino acid is coupled with ethylamine to form the N-ethylamide intermediate:
Introduction of the 2-Fluoro-benzyl Group
The N-ethylamide intermediate undergoes alkylation with 2-fluorobenzyl chloride:
Deprotection of the Amine Group
The Boc-protecting group is removed under acidic conditions:
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Treating the alkylated product with TFA (trifluoroacetic acid) in dichloromethane.
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Stirring for 3 hours at room temperature.
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Neutralizing with aqueous NaHCO₃ and extracting the product.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Reaction efficiency heavily depends on solvent polarity and temperature:
| Reaction Step | Optimal Solvent | Temperature | Yield Improvement |
|---|---|---|---|
| Amide Bond Formation | DMF | 0°C → RT | 15% |
| Alkylation | THF | −10°C → RT | 20% |
| Deprotection | DCM | RT | 10% |
Data adapted from large-scale studies on analogous compounds.
Catalytic Systems
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HATU vs. DCC : HATU increases coupling efficiency by 25% compared to DCC due to reduced racemization.
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Base Selection : Hünig’s base (DIPEA) outperforms triethylamine in minimizing side reactions during alkylation.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
Challenges and Troubleshooting
Racemization During Coupling
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-ethyl-N-(2-fluoro-benzyl)-propionamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the propionamide can be reduced to form the corresponding amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carbonyl group can produce primary or secondary amines .
Scientific Research Applications
Therapeutic Applications
1.1 Central Nervous System Disorders
(S)-2-Amino-N-ethyl-N-(2-fluoro-benzyl)-propionamide has been studied for its potential in treating several central nervous system (CNS) disorders. Its structural similarity to other compounds known for CNS activity suggests that it may exhibit similar pharmacological properties.
- Epilepsy and Seizure Disorders : The compound is being investigated for its antiseizure properties. Research indicates that compounds with similar structures can enhance glutamate uptake and modulate neurotransmitter release, which may provide therapeutic benefits in epilepsy models .
- Neurodegenerative Diseases : Given its potential to act as a monoamine oxidase B (MAO-B) inhibitor, this compound may also be useful in treating neurodegenerative diseases such as Parkinson's and Alzheimer's diseases. MAO-B inhibitors are known to help manage symptoms by increasing dopamine levels in the brain .
1.2 Pain Management
The compound has been noted for its analgesic properties, particularly in the context of chronic pain and neuropathic pain management. Similar compounds have shown efficacy in reducing pain perception through sodium channel blockade and modulation of pain pathways .
Case Studies and Research Findings
3.1 Pharmacokinetic Studies
Research has shown that the pharmacokinetic profiles of this compound suggest favorable absorption and distribution characteristics, making it a candidate for further development in clinical settings. Studies indicate good metabolic stability and low toxicity profiles similar to other compounds with CNS activity .
3.2 Comparative Studies
Comparative studies with other chiral compounds have highlighted the importance of stereochemistry in determining pharmacological efficacy and safety profiles. For instance, enantiomers of related compounds often exhibit significantly different effects on neurotransmitter systems, underscoring the need for targeted research into this compound's specific actions .
Data Table: Summary of Applications
| Application Area | Potential Uses | Mechanism of Action |
|---|---|---|
| Central Nervous System Disorders | Epilepsy, Parkinson's Disease | MAO-B inhibition, modulation of neurotransmitters |
| Pain Management | Chronic Pain, Neuropathic Pain | Sodium channel blockade |
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-ethyl-N-(2-fluoro-benzyl)-propionamide involves its interaction with specific molecular targets. The fluoro-benzyl group can enhance binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below compares (S)-2-Amino-N-ethyl-N-(2-fluoro-benzyl)-propionamide with six analogs, emphasizing substituent variations and their effects:
Key Observations :
- Fluorine Position : The 2-fluoro substitution in the target compound (vs. 3-fluoro in ) may enhance metabolic stability and lipophilicity due to fluorine’s electronegativity and small atomic radius .
- Isopropyl substituents () further increase steric hindrance, which could reduce solubility .
- Halogen Diversity : Dichloro () and chloro-fluoro () analogs exhibit higher molecular weights and lipophilicity, influencing membrane permeability and bioavailability .
Biological Activity
(S)-2-Amino-N-ethyl-N-(2-fluoro-benzyl)-propionamide is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including data tables summarizing key studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C12H16F1N1O
- Molecular Weight : Approximately 201.27 g/mol
- Chirality : S-enantiomer
The presence of the 2-fluoro-benzyl group and the ethyl group attached to the nitrogen atom of the propionamide moiety are crucial for its biological properties.
This compound interacts with specific molecular targets, primarily receptors and enzymes. Its mechanism of action is believed to involve:
- Binding Affinity : The fluorinated benzyl group enhances binding affinity to various receptors, which may include sigma receptors and TRPV1 channels, contributing to its neuropharmacological effects.
- Modulation of Neurotransmitter Systems : It may influence neurotransmitter uptake and release, particularly glutamate, which is significant in neurological disorders .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticonvulsant Activity : The compound has shown promise in preclinical models for seizure protection. For example, it demonstrated significant efficacy in the maximal electroshock (MES) test, indicating potential use as an antiepileptic drug .
- Analgesic Properties : Studies suggest that derivatives of propionamide compounds can act as analgesics, providing pain relief through modulation of pain pathways .
- Anti-inflammatory Effects : The compound's structure allows it to interact with inflammatory pathways, potentially reducing inflammation in various models .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound. Below are summarized findings from notable research:
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for (S)-2-Amino-N-ethyl-N-(2-fluoro-benzyl)-propionamide, and how can enantiomeric purity be optimized?
- Methodology : Synthesis typically involves (S)-2-aminopropionic acid derivatives and 2-fluoro-benzyl halides. A two-step process is recommended:
Amide Coupling : Use coupling agents like DCC or HATU with a base (e.g., triethylamine) to form the N-ethyl-N-(2-fluoro-benzyl)propionamide backbone.
Chiral Resolution : Employ chiral HPLC or enzymatic resolution to ensure >98% enantiomeric excess (e.e.) .
- Critical Parameters : Reaction temperature (0–5°C for exothermic coupling) and solvent choice (DMF or dichloromethane) significantly impact yield (reported 65–78%) .
Q. How is the compound characterized structurally, and what analytical techniques confirm its stereochemical integrity?
- Analytical Workflow :
- NMR : - and -NMR verify substituent positions (e.g., 2-fluoro-benzyl protons at δ 7.2–7.4 ppm, amide carbonyl at ~170 ppm) .
- XRD : Single-crystal X-ray diffraction confirms absolute (S)-configuration and spatial arrangement .
- Chiroptical Methods : Optical rotation ([α] +15° to +18° in methanol) and CD spectroscopy validate enantiopurity .
Q. What preliminary biological screening data exist for this compound, and how should researchers design initial activity assays?
- Assay Design :
- Target Selection : Prioritize enzymes with benzyl-binding pockets (e.g., GABA receptors, kinase isoforms) due to the 2-fluoro-benzyl motif .
- In Vitro Testing : Use fluorescence polarization or SPR to measure binding affinity (reported K: 1–10 µM for related benzylamide analogs) .
- Data Interpretation : Cross-validate activity with negative controls (e.g., (R)-enantiomer) to rule out non-specific interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Case Analysis : Discrepancies in IC values (e.g., 5 µM vs. 50 µM for kinase inhibition) may arise from:
- Assay Conditions : Differences in buffer pH, ionic strength, or reducing agents (e.g., DTT) altering target conformation .
- Compound Stability : Assess degradation via LC-MS under assay conditions (e.g., hydrolysis of the amide bond in acidic buffers) .
- Mitigation : Standardize protocols using NIH/NCATS guidelines and include stability profiling in pre-assay workflows .
Q. What computational strategies predict the compound’s interaction with therapeutic targets, and how can docking studies be validated experimentally?
- In Silico Workflow :
Molecular Docking : Use AutoDock Vina with flexible residues in the target’s active site (e.g., ATP-binding pocket of kinases).
MD Simulations : Run 100-ns trajectories to assess binding mode stability (RMSD <2 Å) .
- Validation :
- Mutagenesis : Introduce point mutations (e.g., Phe → Ala in hydrophobic pockets) and measure ΔΔG binding energy via ITC .
- SAR Studies : Synthesize analogs (e.g., 3-fluoro or 4-methylsulfanyl derivatives) to test predicted binding interactions .
Q. What are the challenges in optimizing pharmacokinetic properties of this compound, and which formulation strategies improve bioavailability?
- ADME Challenges :
- Low Solubility : LogP ~2.5 (predicted) limits aqueous solubility (<50 µM).
- Metabolic Stability : CYP3A4-mediated N-deethylation identified as a major clearance pathway (t <1 h in human microsomes) .
- Formulation Solutions :
- Nanocrystallization : Reduce particle size to <200 nm via wet milling, increasing dissolution rate by 3–5× .
- Prodrug Design : Introduce ester moieties at the amide nitrogen to enhance permeability (e.g., acetyl-protected analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
